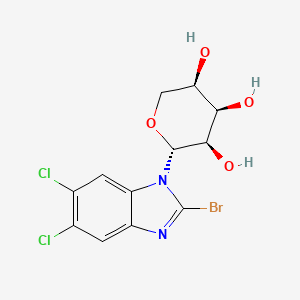
Aphidicolin glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aphidicolin glycinate is a derivative of aphidicolin, a natural tetracyclic diterpenoid produced by the mold Cephalosporium aphidicola. Aphidicolin is known for its potent inhibition of DNA polymerase α and δ, making it a valuable tool in nucleic acid research and cancer treatment. This compound, a water-soluble ester of aphidicolin, was developed to overcome the poor solubility of aphidicolin and enhance its clinical applicability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aphidicolin glycinate involves the esterification of aphidicolin with glycine. The process typically includes the activation of the carboxyl group of aphidicolin, followed by its reaction with glycine under controlled conditions. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Cephalosporium aphidicola to produce aphidicolin, followed by its chemical modification to form this compound. The fermentation process is optimized to maximize the yield of aphidicolin, and the subsequent chemical synthesis is scaled up using industrial reactors and purification systems to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Aphidicolin glycinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of base catalysts.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Aphidicolin glycinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study the effects of DNA polymerase inhibition on various chemical reactions.
Biology: this compound is employed in cell cycle studies to synchronize cells at the S phase by inhibiting DNA replication.
Medicine: It has shown potential as an antitumor agent due to its ability to inhibit DNA polymerase α and δ, leading to the suppression of tumor cell proliferation.
Industry: this compound is used in the production of antiviral drugs and as a research tool in the development of new therapeutic agents
Mechanism of Action
Aphidicolin glycinate exerts its effects by specifically inhibiting DNA polymerase α and δ. It binds to the active site of these enzymes, blocking the incorporation of deoxyribonucleotide triphosphates (dNTPs) into the growing DNA strand. This inhibition halts DNA replication, leading to cell cycle arrest at the S phase. The molecular targets of this compound include the catalytic subunits of DNA polymerase α and δ, and its action involves the disruption of the DNA synthesis machinery .
Comparison with Similar Compounds
Aphidicolin glycinate is unique among aphidicolin derivatives due to its enhanced solubility and clinical potential. Similar compounds include:
Aphidicolin: The parent compound, known for its potent DNA polymerase inhibition but limited by poor solubility.
Aphidicolin-17-monoacetate: A derivative with modified pharmacokinetic properties.
Inflatin G: A new aphidicolin analogue with distinct structural features and biological activities
This compound stands out due to its improved solubility, making it more suitable for clinical applications compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C22H37NO5 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
[5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate |
InChI |
InChI=1S/C22H37NO5/c1-19(12-24)16-4-3-14-9-15-10-21(14,20(16,2)6-5-17(19)25)7-8-22(15,27)13-28-18(26)11-23/h14-17,24-25,27H,3-13,23H2,1-2H3 |
InChI Key |
IOASYARYEYRREA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(COC(=O)CN)O)(C)CO)O |
solubility |
H20 100 (mg/mL) MeOH 100 (mg/mL) CHC13 < 0.001 (mg/mL) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(3H-indol-3-yl)-2-[[2-[2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoyl-methylamino]-4-oxobutanoic acid](/img/structure/B10781853.png)
![1-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethyl}-4-(3-pyridin-3-yl-propyl)-piperazine](/img/structure/B10781861.png)
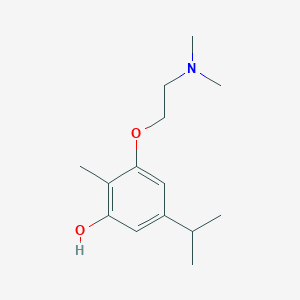
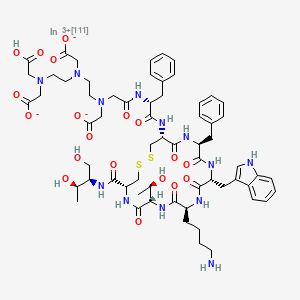
![2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-[[2-[[6-carbamimidamido-3-[[1-[3-carboxy-2-(2-propylpentanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxohexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B10781886.png)

![[4-[2-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]-methylamino]-1-oxohexan-2-yl]amino]-3-(3H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]phenyl] sulfate](/img/structure/B10781909.png)
![1-[(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10781915.png)
![Sodium;2-[[4-[[2-butyl-4-chloro-5-(2-methoxy-2-oxoethyl)imidazol-1-yl]methyl]phenyl]carbamoyl]benzoate](/img/structure/B10781926.png)

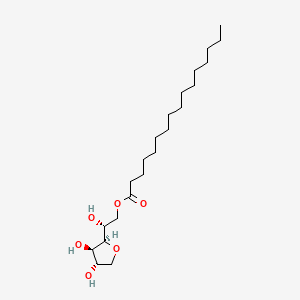
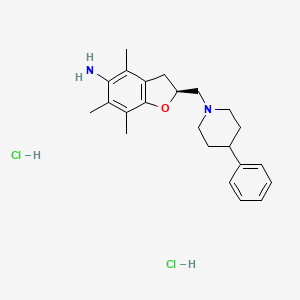
![1-[3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10781958.png)
